molecular formula C18H16N2OS B2792357 2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide CAS No. 868674-43-5

2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide

Cat. No. B2792357
CAS RN: 868674-43-5
M. Wt: 308.4
InChI Key: BGRODXMVRNLVBZ-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which is a class of compounds that “2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide” belongs to, has been extensively studied . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP)

This compound can be used as an alkyne-functional initiator in ATRP, which is a type of controlled/living radical polymerization. The presence of the alkyne group allows for post-polymerization modifications through click chemistry .

Palladium-Catalyzed Carboannulation

It serves as a precursor in palladium-catalyzed alkynylative [5 + 1] carboannulation reactions. This process is significant for constructing complex organic structures with high precision and can be used to synthesize various pharmaceuticals .

Synthesis of Imidazole Derivatives

The compound’s structure is conducive to the synthesis of imidazole derivatives, which are crucial in pharmaceutical chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties .

Development of Benzothiazole Derivatives

Benzothiazole derivatives, which have applications in medicinal chemistry, can be synthesized using this compound. These derivatives are known for their diverse pharmacological properties .

Visible-Light-Induced Oxidative Formylation

It can be used in visible-light-induced oxidative formylation reactions. This method is beneficial for synthesizing formamides, which are valuable intermediates in organic synthesis .

Synthesis of Heterocyclic Compounds

The compound is useful in the synthesis of heterocyclic compounds, particularly those containing the benzothiazole moiety. These compounds have a broad spectrum of biological activities and are potential candidates for drug development .

properties

IUPAC Name

2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-4-11-20-15-10-9-13-7-5-6-8-14(13)16(15)22-18(20)19-17(21)12(2)3/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRODXMVRNLVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide

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